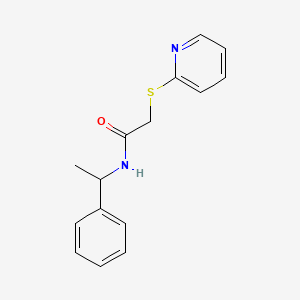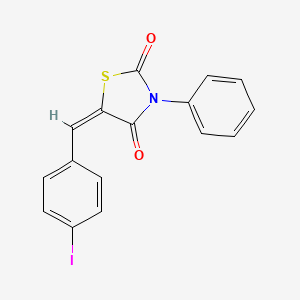![molecular formula C38H44N2O4 B5035208 N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide]](/img/structure/B5035208.png)
N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide], also known as EDBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDBB is a bisbenzamide derivative that has been synthesized using various methods.
作用機序
The mechanism of action of N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] is not fully understood. However, it has been suggested that N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] may act by inhibiting the activity of enzymes involved in the formation of beta-amyloid plaques in the brain. Additionally, N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] may act by inhibiting the activity of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] has been found to reduce inflammation and to reduce the formation of beta-amyloid plaques in the brain.
実験室実験の利点と制限
One advantage of using N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] in lab experiments is that it has been found to have low toxicity. Additionally, N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide]. One direction is to further investigate its potential as an anti-cancer drug. Additionally, further research is needed to fully understand its mechanism of action and to identify potential new applications for N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide]. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide].
合成法
The synthesis of N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] involves the reaction of 4-butoxy-N-(2-methylphenyl)benzamide with 1,2-dibromoethane in the presence of potassium carbonate in DMF. The reaction is carried out at a temperature of 80°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide].
科学的研究の応用
N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] has been studied extensively for its potential applications in various fields. It has been found to have anti-cancer properties and has been studied as a potential anti-cancer drug. N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques in the brain. Additionally, N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide] has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for neuropathic pain.
特性
IUPAC Name |
4-butoxy-N-[2-(N-(4-butoxybenzoyl)-2-methylanilino)ethyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N2O4/c1-5-7-27-43-33-21-17-31(18-22-33)37(41)39(35-15-11-9-13-29(35)3)25-26-40(36-16-12-10-14-30(36)4)38(42)32-19-23-34(24-20-32)44-28-8-6-2/h9-24H,5-8,25-28H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDCNFXCQVTASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CCN(C2=CC=CC=C2C)C(=O)C3=CC=C(C=C3)OCCCC)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5035128.png)
![4-(4-morpholinylmethyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5035137.png)
![propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5035141.png)

![2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5035164.png)
![1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5035175.png)


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5035181.png)
![4-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5035185.png)
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-methoxyphenyl)urea]](/img/structure/B5035200.png)
![ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5035215.png)
![5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035226.png)
![1-methyl-17-(2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5035231.png)